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Compound of Interest

6-Bromo-5-methoxypyridine-2-
Compound Name:
carboxylic acid

Cat. No. B185292

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 6-Bromo-5-methoxypyridine-2-carboxylic acid (CAS Number: 54232-43-8). Due to the
limited availability of published experimental spectra for this specific compound, this document
focuses on predicted data based on established spectroscopic principles and data from
analogous structures. It also includes detailed experimental protocols for acquiring such data
and a workflow for spectroscopic analysis.

Compound Structure and Properties

e |[UPAC Name: 6-Bromo-5-methoxypyridine-2-carboxylic acid

Synonyms: 6-Bromo-5-methoxypicolinic acid[1][2]

CAS Number: 54232-43-8[1][2]

Molecular Formula: C7HeBrNOs[1]

Molecular Weight: 232.03 g/mol [1]

Appearance: Expected to be a white to off-white solid[1][3]
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Spectroscopic Data Summary

While specific experimental data for 6-Bromo-5-methoxypyridine-2-carboxylic acid is not
readily available in public databases, the following tables summarize the expected
spectroscopic characteristics based on its structure and known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data

Chemical Shift (6,

Multiplicity Number of Protons  Assignment

ppm)

) Carboxylic Acid (-
~13.0-14.0 Broad Singlet 1H

COOH)

~75-7.8 Doublet 1H Pyridine Ring H-3
~7.3-7.6 Doublet 1H Pyridine Ring H-4
~3.9-4.1 Singlet 3H Methoxy (-OCHs)

Prediction basis: The acidic proton of the carboxylic acid is expected to be significantly
downfield. The pyridine ring protons will be in the aromatic region, with their specific shifts
influenced by the electron-withdrawing bromine and electron-donating methoxy group. The
methoxy protons will appear as a singlet in the typical range for such groups.

Table 2: Predicted 3C NMR Data
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Chemical Shift (6, ppm) Assignment

~165- 170 Carboxylic Acid Carbon (-COOH)
~155 - 160 C5 (attached to -OCHs)

~145 - 150 C2 (attached to -COOH)

~140 - 145 C6 (attached to -Br)

~115-120 C3

~110-115 C4

~55-60 Methoxy Carbon (-OCHs)

Prediction basis: The carboxyl carbon is expected at the downfield end of the spectrum. The
pyridine ring carbons' shifts are influenced by the substituents; the carbon attached to the
electronegative oxygen (C5) will be downfield, as will the carbon attached to the bromine (C6).
Aromatic carbons typically appear between 110-160 ppm.[4][5][6][7]

For comparative purposes, the experimental *H NMR data for the isomer 5-Bromo-6-
methoxypyridine-2-carboxylic acid (CAS 1214334-70-9) in CDCls is: 6 10.22 (br s, 1H), 8.06 (d,
J=7.7Hz, 1H), 7.73 (d, J = 7.7 Hz, 1H), 4.10 (s, 3H).[8]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands
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Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
2500-3300 Broad, Strong O-H stretch Carboxylic Acid
1700-1730 Strong C=0 stretch Carboxylic Acid
) Aromatic Pyridine
1550-1600 Medium C=C and C=N stretch )
Ring
1250-1300 Strong C-O stretch Aryl Ether
1000-1100 Medium C-O stretch Aryl Ether
600-800 Medium-Strong C-Br stretch Bromo-aromatic

Prediction basis: The IR spectrum is expected to be dominated by the very broad O-H stretch

and the strong C=0 stretch of the carboxylic acid group.[4][7][9][10] Characteristic absorptions

for the substituted pyridine ring and the C-Br bond are also anticipated.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z Value Interpretation Notes

Characteristic 1:1 ratio for the
231/233 [M]* (Molecular lon) presence of one bromine atom

(7°Br and 81Br isotopes).

Loss of a hydroxyl radical from
214/216 [M-OH]* . .

the carboxylic acid.
186/188 [M-COOH]* Loss of the carboxyl group.
152 [M-Br]* Loss of a bromine radical.

Prediction basis: The mass spectrum will show a characteristic isotopic pattern for a

monobrominated compound, with two molecular ion peaks of nearly equal intensity separated

© 2025 BenchChem. All rights reserved.

4/10 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of_C_NMR_Spectroscopy
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Experimental/Carbon-13_NMR/Interpreting_C-13_NMR_Spectra
https://www.molecularinfo.com/tag/6-bromo-5-methoxypyridine-2-carboxylic-acid/
https://www.hmdb.ca/spectra/nmr_one_d/25435
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

by 2 m/z units.[11][12][13] Fragmentation is likely to occur via the loss of the carboxylic acid
functional group or parts thereof, and the bromine atom.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 6-Bromo-5-
methoxypyridine-2-carboxylic acid.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds, CDClIs, or Methanol-d4) in a standard 5 mm NMR tube.
The choice of solvent will depend on the solubility of the compound.

e 'H NMR Acquisition:

o Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher field
spectrometer.

o Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4
seconds, and a relaxation delay of 1-5 seconds.

o The spectral width should be set to cover the expected range of chemical shifts (e.g., -2 to
16 ppm).

o Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference
the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 13C.

o The spectral width should be set to encompass the full range of expected carbon chemical
shifts (e.g., 0 to 220 ppm).[4]
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o Reference the spectrum to the deuterated solvent signal.

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

o Sample Preparation (KBr Pellet):

o Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder.

o Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press.
o Data Acquisition:

o Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400

cm™1,

o Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before
running the sample.

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture with water.

» Data Acquisition (Electrospray lonization - ESI):

o Introduce the sample solution into the ESI source of the mass spectrometer via direct
infusion or through a liquid chromatography (LC) system.
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o Acquire spectra in both positive and negative ion modes to determine the optimal
ionization. For a carboxylic acid, negative ion mode ([M-H]™) is often effective.

o Typical ESI-MS parameters include a capillary voltage of 3-5 kV and a source temperature
of 100-150 °C.

o Scan a mass range that includes the expected molecular weight of the compound (e.g.,
m/z 50-500).

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel chemical compound.
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Workflow for Spectroscopic Analysis
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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